5-(((2-Hydroxyethyl)(methyl)amino)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
CAS No.: 16490-09-8
Cat. No.: VC20334216
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16490-09-8 |
|---|---|
| Molecular Formula | C9H13N3O5 |
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | 5-[[2-hydroxyethyl(methyl)amino]methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H13N3O5/c1-12(2-3-13)4-5-6(8(15)16)10-9(17)11-7(5)14/h13H,2-4H2,1H3,(H,15,16)(H2,10,11,14,17) |
| Standard InChI Key | OMARWGDEOAPEFD-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCO)CC1=C(NC(=O)NC1=O)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Framework
The compound retains the tetrahydropyrimidine backbone of orotic acid, featuring two ketone groups at positions 2 and 6 and a carboxylic acid at position 4 . The distinguishing feature is the substitution at position 5: a ((2-hydroxyethyl)(methyl)amino)methyl group. This side chain introduces both hydrophilic (hydroxyethyl) and lipophilic (methyl) moieties, potentially enhancing membrane permeability compared to unmodified orotic acid .
Molecular Formula and Weight
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Formula: C₁₀H₁₄N₃O₆
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Molecular weight: 287.24 g/mol
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IUPAC name: 5-{[(2-Hydroxyethyl)(methyl)amino]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Synthetic Pathways
Key Intermediate: Orotic Acid Derivatives
Synthesis likely begins with orotic acid (CAS 50887-69-9), a commercially available precursor . Modifications at position 5 are achieved via nucleophilic substitution or Mannich-type reactions. For example, methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS 116393-71-6) serves as a versatile intermediate for introducing diverse substituents via Suzuki coupling or amination .
Proposed Synthesis Route
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Protection of Carboxylic Acid: Orotic acid is esterified to its methyl ester to prevent side reactions .
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Iodination: Position 5 is iodinated using N-iodosuccinimide (NIS) under acidic conditions .
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Aminomethylation: The iodide undergoes nucleophilic displacement with (2-hydroxyethyl)(methyl)amine, facilitated by a palladium catalyst .
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Deprotection: The methyl ester is hydrolyzed to regenerate the carboxylic acid .
Reaction Scheme:
Physicochemical Properties
Predicted Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP | -0.82 | XLOGP3 |
| Water Solubility | 12.4 mg/mL | ESOL |
| pKa | 3.1 (carboxylic acid) | ChemAxon |
| TPSA | 125.8 Ų | SwissADME |
The hydroxyethyl group enhances solubility relative to unsubstituted orotic acid (LogP -0.45) , while the methyl group marginally offsets this effect.
Research Gaps and Future Directions
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Toxicological Profiles: No data exist on acute or chronic toxicity.
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Target Identification: Computational docking studies are needed to predict interactions with DHODH or other enzymes.
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Synthetic Optimization: Yield improvements for the aminomethylation step (current estimated yield: ~60% based on analogous reactions ).
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